molecular formula C16H14BrN5O B4930372 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4930372
M. Wt: 372.22 g/mol
InChI Key: JGTQLEDZBUYEJV-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 4-bromophenyl group at position 1 of the triazole ring and an N-methyl-N-phenyl carboxamide moiety at position 2. This compound belongs to the broader class of 5-amino-1H-1,2,3-triazole-4-carboxamides, a scaffold recognized for its modular synthesis and diverse biological applications .

The scaffold has been extensively studied for its ability to inhibit the bacterial SOS response—a DNA repair mechanism activated under antibiotic-induced stress. Specifically, the compound targets the RecA*-mediated auto-proteolysis of LexA, a key regulatory protein in the SOS pathway. The parent compound in this series (5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide) demonstrated an IC50 of 32 µM in LexA cleavage assays, with structural modifications (e.g., bromophenyl and N-aryl substitutions) aimed at enhancing potency and cross-species activity .

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)-N-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-21(12-5-3-2-4-6-12)16(23)14-15(18)22(20-19-14)13-9-7-11(17)8-10-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTQLEDZBUYEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the one-pot, three-component synthesis, which involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . This method is efficient and environmentally friendly, as it avoids the use of catalysts and harsh reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, solvents such as ethanol or water, and appropriate catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced triazole derivatives, and substitution reactions can result in various substituted triazole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of this compound is in the development of anticancer agents. Research has demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds similar to 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various cancer types, including breast and lung cancers. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazoles are known to exhibit activity against a range of pathogens, including bacteria and fungi. Studies indicate that modifications in the triazole ring can enhance the antimicrobial efficacy, making it a candidate for developing new antibiotics or antifungal agents.

Neuropharmacological Applications

Recent studies suggest that triazole derivatives can act as modulators of neurotransmitter receptors. For instance, compounds similar to this compound have been explored for their potential effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.

Agricultural Applications

Pesticidal Activity

In agricultural sciences, triazole compounds are widely used as fungicides. The structural characteristics of this compound may confer protective effects against plant pathogens. Research indicates that such compounds can disrupt fungal cell membranes or inhibit key metabolic pathways in fungi.

Herbicide Development

The compound's ability to interact with specific biochemical pathways makes it a candidate for developing selective herbicides. The triazole moiety may enhance the selectivity and efficacy of herbicides by targeting specific enzymes involved in plant growth.

Material Science Applications

Polymer Synthesis

This compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of triazole groups into polymer backbones can improve their stability and resistance to environmental degradation.

Nanotechnology

In nanotechnology, this compound may serve as a building block for creating nanomaterials with specific functionalities. The unique properties of triazoles allow for the development of nanocarriers for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.

Case Studies

StudyFocusFindings
Anticancer Efficacy Investigated the effects on breast cancer cell linesShowed significant reduction in cell viability at low concentrations
Antimicrobial Activity Evaluated against common bacterial strainsDemonstrated potent activity comparable to standard antibiotics
Neuropharmacology Assessed modulation of nAChRsIndicated potential for improving cognitive function in models of Alzheimer’s disease

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold exhibits significant structural flexibility, allowing for variations in the 1-aryl and 4-carboxamide substituents. These modifications influence biological activity, target specificity, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name 1-Substituent 4-Carboxamide Substituents Biological Activity Key Findings Reference
Target Compound: 5-Amino-1-(4-bromophenyl)-N-methyl-N-phenyl-... 4-Bromophenyl N-methyl, N-phenyl SOS response inhibition Designed for enhanced lipophilicity and LexA binding; cross-species breadth
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-... 4-Methoxyphenyl N-(4-fluorophenyl) Undisclosed Structural analog with electron-donating methoxy group; potential CNS activity
5-Amino-1-(4-nitrophenyl)-N-phenyl-... (11i) 4-Nitrophenyl N-phenyl Anticancer (cell line screening) Nitro group enhances electrophilicity; moderate antiproliferative activity
5-Amino-1-(4-chlorobenzyl)-... (sc-318068) 4-Chlorobenzyl Unsubstituted Undisclosed Increased halogen bulk may improve membrane permeability
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-... 4-Methylphenyl N-(2,5-dichlorophenyl) Antiproliferative (renal cancer RXF 393 cells) GP = -13.42%; halogenated aryl groups enhance cytotoxicity
5-Amino-1-(carbamoylmethyl)-... (Parent scaffold) Carbamoylmethyl N/A SOS response inhibition IC50 = 32 µM; β-turn mimetic structure critical for LexA binding

Key Observations

Substituent Effects on Bioactivity :

  • Halogenated Aryl Groups : The 4-bromophenyl group in the target compound likely enhances lipophilicity and binding affinity compared to methoxy () or nitro () substituents. Bromine’s electron-withdrawing nature may stabilize interactions with hydrophobic pockets in LexA .
  • N-Substituents : The N-methyl-N-phenyl carboxamide in the target compound contrasts with simpler N-aryl groups (e.g., 4-fluorophenyl in ). Methylation may reduce rotational freedom, stabilizing a bioactive conformation mimicking β-turns critical for LexA inhibition .

Breadth of Activity: The parent scaffold (carbamoylmethyl) showed species-specific activity, while bromophenyl and chlorobenzyl analogs () exhibit broader efficacy against E. coli and Pseudomonas aeruginosa LexA .

Divergent Therapeutic Applications :

  • Analogs with antiproliferative activity () often feature bulkier N-aryl groups (e.g., dichlorophenyl), suggesting divergent structure-activity relationships (SAR) for cancer vs. antibacterial targets.

Synthetic Modularity: The scaffold’s modular synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition) enables rapid exploration of SAR, as seen in derivatives with spirocyclic () and morpholino () modifications .

Biological Activity

5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has gained attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring substituted with an amino group and a bromophenyl moiety. Its molecular formula is C16H16BrN5OC_{16}H_{16}BrN_5O with a molecular weight of approximately 366.24 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT), showed notable inhibitory effects against various pathogens. The minimum inhibitory concentrations (MIC) for BPT against Fusarium Wilt and Colletotrichum gloeosporioides were found to be 29.34 μg/mL and 12.53 μg/mL, respectively . This suggests that the triazole framework may confer similar properties to this compound.

CompoundPathogenMIC (μg/mL)
BPTFusarium Wilt29.34
BPTColletotrichum gloeosporioides12.53

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activity. Triazoles are known to interact with enzymes such as cyclooxygenase (COX) and various kinases. Studies indicate that modifications in the triazole structure can enhance binding affinity and selectivity towards specific targets .

Case Studies

A study involving the synthesis of various triazole derivatives highlighted their biological activities through high-throughput screening methods. The results indicated that certain modifications could significantly enhance antimicrobial efficacy .

In another study focusing on the interaction of triazoles with globular proteins, it was found that these compounds could alter the microenvironment of proteins like human immunoglobulin (HIg) and bovine hemoglobin (BHg), suggesting potential therapeutic applications in protein-targeted therapies .

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